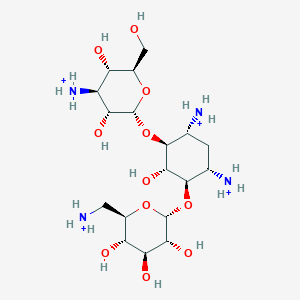
kanamycin A(4+)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Kanamycin A(4+) is a quadruply-charged organic cation arising from protonation of the four amino groups of kanamycin A; major species at pH 7.3. It has a role as a bacterial metabolite. It is a conjugate acid of a kanamycin A.
科学的研究の応用
1. Detection and Analysis
Kanamycin is analyzed using various techniques like High Performance Liquid Chromatography (HPLC), which is an essential method for detecting kanamycin residue in food to ensure public health. Different detectors such as Ultraviolet (UV)/Fluorescence, Evaporative Light Scattering Detector (ELSD)/Pulsed Electrochemical Detection (PED), and Mass Spectrometry are used in HPLC for this purpose (Zhang et al., 2019).
2. Novel Detection Methods
Innovative colorimetric detection methods for kanamycin, using unmodified silver nanoparticles (AgNPs) as a sensing probe, have been developed. This method allows selective quantification of kanamycin over a certain concentration range and demonstrates potential for practical detection in milk samples (Xu et al., 2015).
3. Study of Antibiotic Resistance
Understanding the effect of mutations on the binding of kanamycin to RNA hairpins derived from Mycobacterium tuberculosis is critical for understanding antibiotic resistance mechanisms in tuberculosis. This research provides insights into how these mutations affect the conformation, stability, and binding affinity of kanamycin and other aminoglycosides (Truitt et al., 2015).
4. Biosynthesis Pathways
Discovery of parallel pathways in kanamycin biosynthesis has allowed for the manipulation of this antibiotic. Understanding the biosynthetic pathway is essential for the development of more robust aminoglycosides and the production of clinically useful antibiotics (Park et al., 2011).
5. Genetic Transformation Systems
Kanamycin is used as a selection agent in plant genetic transformation systems. In monocots, it acts as a screening marker rather than a selectable marker, as it tends to bleach the pigments of non-transgenic plants, thereby assisting in identifying transformed plants (Shuja, 2021).
特性
製品名 |
kanamycin A(4+) |
|---|---|
分子式 |
C18H40N4O11+4 |
分子量 |
488.5 g/mol |
IUPAC名 |
[(1R,2S,3R,4R,5S)-5-azaniumyl-2-[(2S,3R,4S,5S,6R)-4-azaniumyl-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2R,3R,4S,5S,6R)-6-(azaniumylmethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-3-hydroxycyclohexyl]azanium |
InChI |
InChI=1S/C18H36N4O11/c19-2-6-10(25)12(27)13(28)18(30-6)33-16-5(21)1-4(20)15(14(16)29)32-17-11(26)8(22)9(24)7(3-23)31-17/h4-18,23-29H,1-3,19-22H2/p+4/t4-,5+,6-,7-,8+,9-,10-,11-,12+,13-,14-,15+,16-,17-,18-/m1/s1 |
InChIキー |
SBUJHOSQTJFQJX-NOAMYHISSA-R |
異性体SMILES |
C1[C@H]([C@@H]([C@H]([C@@H]([C@H]1[NH3+])O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C[NH3+])O)O)O)O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)[NH3+])O)[NH3+] |
正規SMILES |
C1C(C(C(C(C1[NH3+])OC2C(C(C(C(O2)C[NH3+])O)O)O)O)OC3C(C(C(C(O3)CO)O)[NH3+])O)[NH3+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



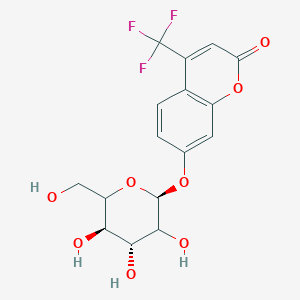
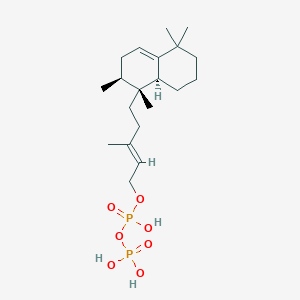
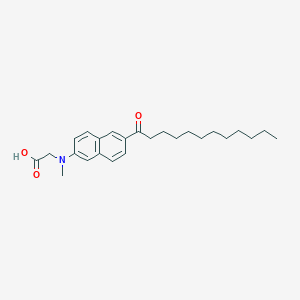
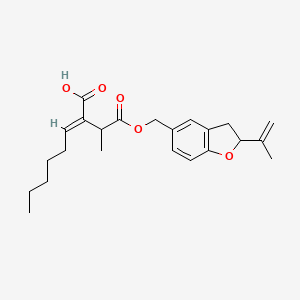
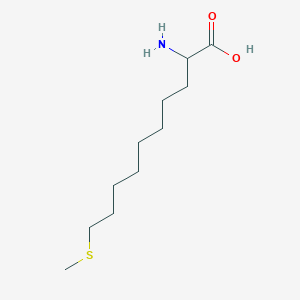
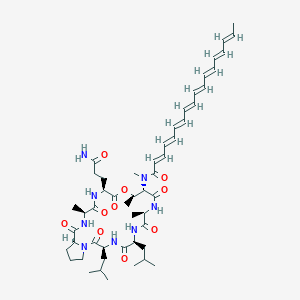
](/img/structure/B1263058.png)
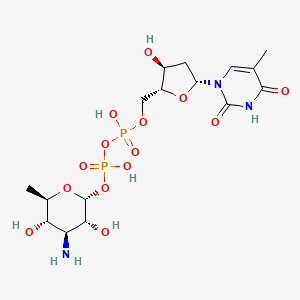
![2-chloro-4-[(3-methyl-1,3-benzothiazol-2(3H)-ylidene)methyl]-1-phenylquinolinium iodide](/img/structure/B1263060.png)
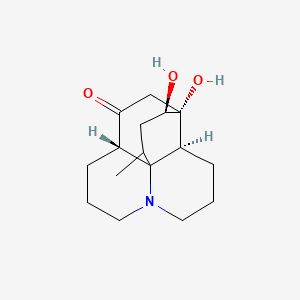
![4'-beta-L-Ara4N-alpha-Kdo-(2->4)-alpha-Kdo-(2->6)-[P4'-beta-L-ara4N]-lipid A(2-)](/img/structure/B1263063.png)
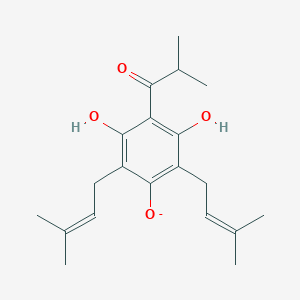
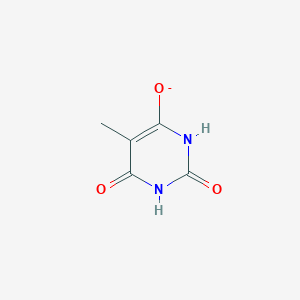
![1-[(2,6-Difluorophenyl)sulfonyl]-4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)piperazine](/img/structure/B1263068.png)